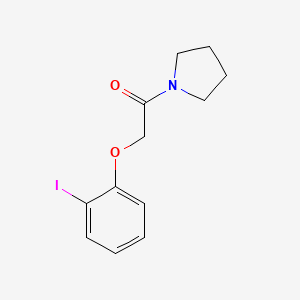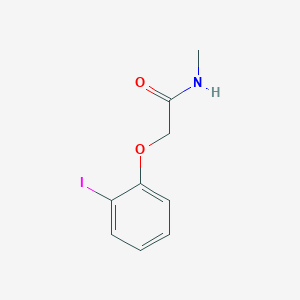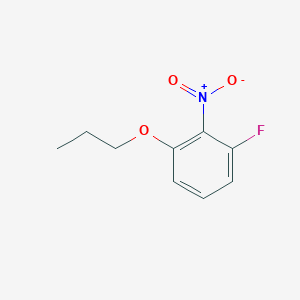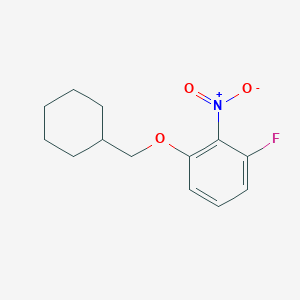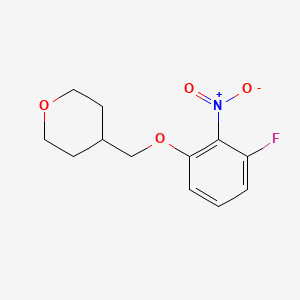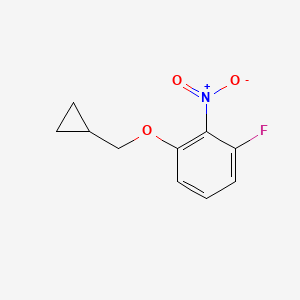
1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene is an organic compound that features a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Fluorination: Substitution of a hydrogen atom with a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Cyclopropylmethoxylation: Introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism by which 1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene: Differing in the position of the fluorine atom, which can affect its reactivity and biological activity.
1-(Cyclopropylmethoxy)-3-chloro-2-nitrobenzene: Substitution of fluorine with chlorine, leading to changes in electronic properties and reactivity.
1-(Cyclopropylmethoxy)-3-fluoro-4-nitrobenzene: Variation in the position of the nitro group, influencing the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-2-1-3-9(10(8)12(13)14)15-6-7-4-5-7/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAOPXHALIXVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
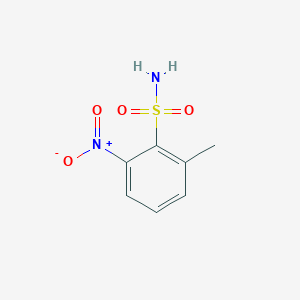
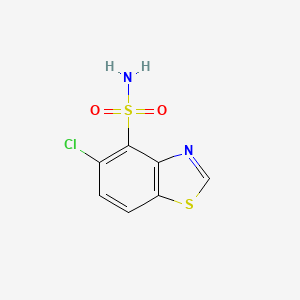
amine](/img/structure/B7870342.png)
amine](/img/structure/B7870349.png)
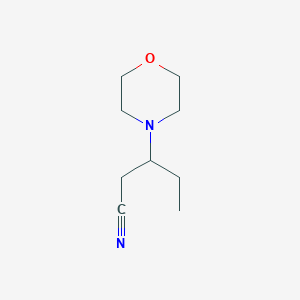
![2-bromo-N-[3-(cyanomethoxy)phenyl]benzamide](/img/structure/B7870366.png)

